molecular formula C14H18ClN3 B1385251 [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933719-73-4

[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Cat. No. B1385251
CAS RN: 933719-73-4
M. Wt: 263.76 g/mol
InChI Key: KLVFFSPRTLKYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine” is a chemical compound used for proteomics research . It has a molecular formula of C14H18ClN3 and a molecular weight of 263.77 .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been found to be potent inhibitors of various enzymes, leading to significant antimicrobial properties. They are effective against a range of microbial pathogens, including bacteria and fungi . The chloro-substituted benzimidazoles, in particular, have shown good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Properties

The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers within the living system, making them useful in cancer research. They can act as inhibitors for enzymes that are crucial for cancer cell proliferation and survival .

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them potential candidates for the treatment of various viral infections .

Antiparasitic Uses

These compounds have been used in the treatment of parasitic diseases. Their pharmacological profile includes activity against a variety of parasites, which is crucial for developing new antiparasitic drugs .

Analgesic Effects

Benzimidazole derivatives can also serve as analgesics. Their interaction with biological systems can lead to the alleviation of pain, making them valuable in pain management research .

Cardiovascular Research

In cardiovascular research, benzimidazole derivatives have been explored for their potential in treating various heart conditions. They may offer new pathways for the development of drugs targeting cardiovascular diseases .

properties

IUPAC Name

[4-(6-chloro-1H-benzimidazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVFFSPRTLKYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 2
Reactant of Route 2
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 3
Reactant of Route 3
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 4
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 5
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 6
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.